molecular formula C7H11ClO B13954527 1,2,2-Trimethylcyclopropane-1-carbonyl chloride CAS No. 98431-01-7

1,2,2-Trimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13954527
CAS No.: 98431-01-7
M. Wt: 146.61 g/mol
InChI Key: PGFVPZWLIHPEIW-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclopropane, characterized by the presence of three methyl groups and a carbonyl chloride functional group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trimethylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Amides, esters, and thioesters.

    Reduction: 1,2,2-Trimethylcyclopropane-1-methanol.

    Oxidation: Carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1,2,2-trimethylcyclopropane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Uniqueness: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of three methyl groups and a carbonyl chloride functional group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

98431-01-7

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1,2,2-trimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C7H11ClO/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3

InChI Key

PGFVPZWLIHPEIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)C(=O)Cl)C

Origin of Product

United States

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